![molecular formula C9H8FNO2 B2706078 1-Cyclopropyl-2-fluoro-3-nitrobenzene CAS No. 2366994-58-1](/img/structure/B2706078.png)
1-Cyclopropyl-2-fluoro-3-nitrobenzene
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Overview
Description
1-Cyclopropyl-2-fluoro-3-nitrobenzene is a chemical compound with the CAS Number: 2366994-58-1 . It has a molecular weight of 181.17 . The IUPAC name for this compound is 1-cyclopropyl-2-fluoro-3-nitrobenzene . The InChI code for this compound is 1S/C9H8FNO2/c10-9-7 (6-4-5-6)2-1-3-8 (9)11 (12)13/h1-3,6H,4-5H2 .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-fluoro-3-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the compound’s IUPAC name .Physical And Chemical Properties Analysis
1-Cyclopropyl-2-fluoro-3-nitrobenzene is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Scientific Research Applications
Chemical Synthesis and Molecular Studies
1-Cyclopropyl-2-fluoro-3-nitrobenzene and its derivatives are primarily used in chemical synthesis and molecular studies. For instance, a study describes the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates, exhibiting a wide range of intrinsic efficacies, starting with the addition of DL-glutamic acid to 1-fluoro-2-nitrobenzene (Tenbrink et al., 1994). Another research highlights the preparation of 2-Fluoro-5-nitrobenzonitrile and investigates its reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the molecular structures of the compounds (Wilshire, 1967).
Novel Synthesis Methods
Innovative methods in the synthesis of aromatic compounds are also a significant application area. A study presents a novel method for preparing aromatic compounds containing cyclopropoxy via a nucleophilic aromatic substitution reaction of fluoroaromatic compounds with cyclopropanol under mild conditions (Jin et al., 2019). Similarly, research on the N-1 arylation of uracil derivatives using 1-fluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene highlights the role of these compounds in the synthesis of biologically active substances (Gondela & Walczak, 2006).
Molecular Characterization and Reaction Studies
Characterization of novel compounds and understanding their reaction mechanisms is another application. The study by Sweeney et al. (2018) on 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, is an example of this, providing detailed characterizations including X-ray crystallography and various spectroscopy methods (Sweeney, McArdle, & Aldabbagh, 2018).
Comparative Studies of Substituent Effects
Comparative studies examining the effects of substituents like nitro and fluoro in reactions are also notable. For instance, research by Khalfina and Vlasov (2007) explores the relative mobility of nitro and fluoro substituents in different compounds, providing insights into the reaction mechanisms and selectivity (Khalfina & Vlasov, 2007).
Safety and Hazards
1-Cyclopropyl-2-fluoro-3-nitrobenzene is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-cyclopropyl-2-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-9-7(6-4-5-6)2-1-3-8(9)11(12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFFSVGQGAILPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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